3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde
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Overview
Description
3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with dimethylamino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde typically involves the reaction of 4,5-dimethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. One common method includes the use of formaldehyde as a reagent to facilitate the formation of the dimethylamino group . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-((Dimethylamino)methyl)-4,5-dimethoxybenzoic acid.
Reduction: 3-((Dimethylamino)methyl)-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxybenzaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-((Dimethylamino)methyl)benzaldehyde: Lacks the methoxy groups, affecting its stability and solubility.
3-((Dimethylamino)methyl)-4-methoxybenzaldehyde: Contains only one methoxy group, leading to variations in chemical properties.
Uniqueness
3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C12H17NO3/c1-13(2)7-10-5-9(8-14)6-11(15-3)12(10)16-4/h5-6,8H,7H2,1-4H3 |
InChI Key |
JHZOLSNMEBCFFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)C=O)OC)OC |
Origin of Product |
United States |
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